

Atreleuton: A Technical Pharmacology Profile

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Compound of Interest

Compound Name: *Atreleuton*

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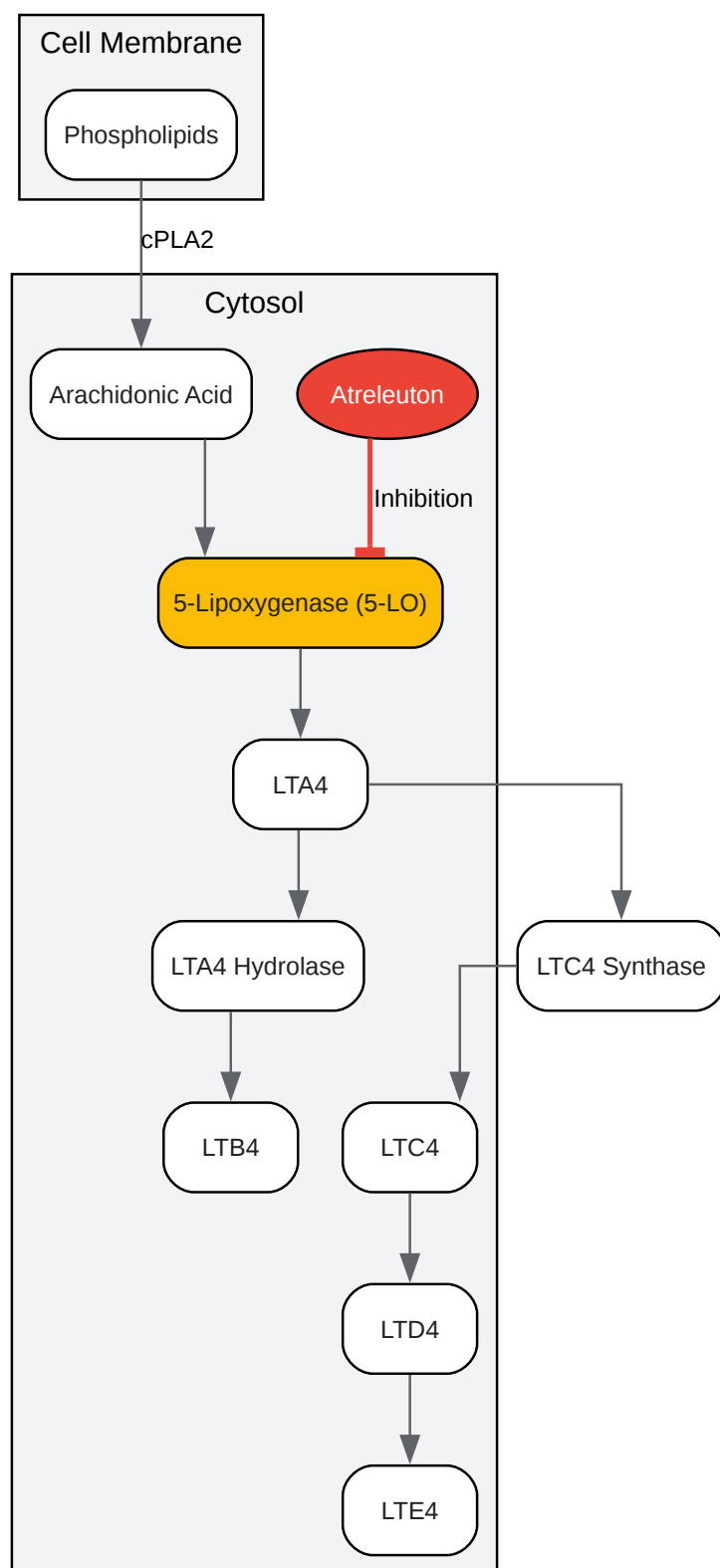
For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).^[1] By targeting this critical enzyme, **Atreleuton** effectively blocks the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.^{[1][2]} Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma and atherosclerosis.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacological profile of **Atreleuton**, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and clinical findings.

Mechanism of Action

Atreleuton exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.^{[1][3]} The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).^[3] **Atreleuton**'s inhibition of 5-LO prevents the formation of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.^[1]



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Caption: Atreleuton inhibits 5-LO, blocking leukotriene synthesis.

Pharmacodynamics

The primary pharmacodynamic effect of **Atreleuton** is the potent and dose-dependent inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models and human clinical trials.

In Vitro and In Vivo Potency

Atreleuton has shown significant inhibitory activity in various assays. The table below summarizes key potency values.

Parameter	System/Model	Value	Reference(s)
IC ₅₀	5-Lipoxygenase (rat basophil leukemia cell lysates)	23 nM	[5]
IC ₅₀	LTB ₄ Formation (isolated human whole blood)	160 nM	[5]
ED ₅₀	LTE ₄ Biosynthesis Inhibition (rat anaphylaxis model)	1.4 mg/kg	[5]
ED ₅₀	LTB ₄ Biosynthesis Inhibition (rat anaphylaxis model)	0.6 mg/kg	[5]
ED ₅₀	Arachidonic Acid-Induced Bronchoconstriction (guinea pig)	3 mg/kg	[5]

Clinical Pharmacodynamics

In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS), **Atreleuton** demonstrated a robust, dose-dependent reduction in leukotriene levels.[\[6\]](#)

Dose	Endpoint	Result	Reference(s)
25, 50, 100 mg/day	Whole Blood Stimulated LTB ₄ (at trough, 12 weeks)	Significant reduction vs. placebo (P<0.0001)	[6]
100 mg/day	Whole Blood Stimulated LTB ₄ (at trough, 12 weeks)	~80% inhibition in >90% of patients	[6]
25, 50, 100 mg/day	Urinary LTE ₄ (at trough, 12 weeks)	Significant reduction vs. placebo	[6]

Pharmacokinetics

Atreleuton is orally bioavailable.[1] A study in pediatric patients with asthma provided key pharmacokinetic parameters, which were noted to be similar to those previously observed in adults.[7]

Parameter	Population	Dose	Value	Reference(s)
Terminal Half-life (t _{1/2})	Pediatric (Asthma)	50-150 mg (multiple dose)	16-17 hours	[7]
Apparent Clearance (Cl/F)	Pediatric (Asthma)	50 mg (multiple dose)	0.57 mL/min/kg	[7]
Apparent Clearance (Cl/F)	Pediatric (Asthma)	100 mg (multiple dose)	0.51 mL/min/kg	[7]
Apparent Volume of Distribution (V _z /F)	Pediatric (Asthma)	50-150 mg (multiple dose)	0.75 - 0.77 L/kg	[7]
Accumulation Ratio (Day 8 to Day 1 AUC ₀₋₂₄)	Pediatric (Asthma)	50-150 mg	~1.7	[7]

Clinical Studies

The primary clinical investigation of **Atreleuton** (VIA-2291) focused on its potential role in cardiovascular disease, specifically in patients following an acute coronary syndrome.

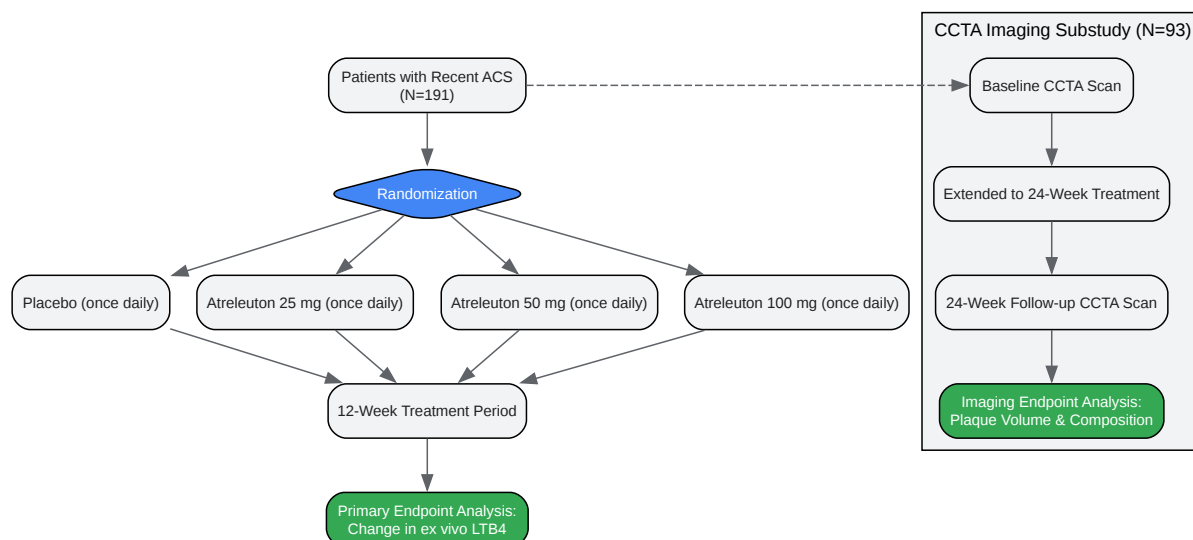
Phase 2 Study in Acute Coronary Syndrome (NCT00358826)

This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety and efficacy of **Atreleuton** in patients 3 weeks after an ACS event. [6] A total of 191 patients were randomized to receive placebo or **Atreleuton** (25, 50, or 100 mg) once daily for 12 weeks.[6]

The primary endpoint was the change from baseline in ex vivo stimulated LTB₄ synthesis in whole blood. As noted in the pharmacodynamics section, **Atreleuton** met this endpoint with high statistical significance.[6]

An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice coronary computed tomography angiography (CCTA) at baseline and follow-up. The results suggested a potential anti-atherosclerotic effect:

- New Plaque Formation: Observed in 4.8% of **Atreleuton**-treated patients versus 27.8% of placebo-treated patients (P=0.01).[6]
- Noncalcified Plaque Volume: A reduction was observed in the **Atreleuton** groups compared to an increase in the placebo group (P<0.01).[6]



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Caption: Workflow of the Phase 2 clinical trial of **Atreleuton** in ACS.

Experimental Protocols

5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells)

The in vitro potency of **Atreleuton** was determined using cell lysates from Rat Basophilic Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]

- Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of RBL-1 cell homogenates.[8][9]
- Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product

formation can be confirmed by HPLC analysis.[8]

- Cofactors: The reaction is dependent on the presence of Ca^{2+} and ATP.[8]
- Procedure:
 - RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of the test inhibitor (**Atreleuton**).
 - The reaction is initiated by the addition of arachidonic acid and cofactors.
 - The initial velocity of the reaction (oxygen consumption) is measured.
 - The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC_{50}) is calculated.

Ex Vivo Leukotriene B₄ Synthesis Assay (Human Whole Blood)

This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]

- Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug concentration).
- Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis by leukocytes.[5]
- Measurement: After stimulation and incubation, plasma is separated. The concentration of LTB_4 in the plasma is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6]
- Analysis: The results are compared to pre-dose baseline values and to the placebo group to determine the percentage of inhibition.

Urinary Leukotriene E₄ (LTE₄) Measurement

LTE_4 is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion is a reliable measure of systemic cysteinyl leukotriene production.

- Sample: Urine samples are collected from subjects.
- Measurement: The concentration of LTE₄ is measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]
- Normalization: Urinary LTE₄ concentrations are typically normalized to urinary creatinine levels to account for variations in urine dilution.[6]

Conclusion

Atreleuton is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively reduces the production of LTB₄ and cysteinyl leukotrienes in a dose-dependent manner. Its pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical data in patients with acute coronary syndrome suggest that beyond its established anti-inflammatory biomarker effects, **Atreleuton** may also favorably influence the progression of atherosclerosis, although this requires confirmation in larger studies.[6] The detailed pharmacological profile of **Atreleuton** makes it a valuable tool for research into leukotriene-mediated diseases and a reference compound for the development of novel 5-LO inhibitors.

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